molecular formula C19H35BrO2Si2 B2405304 4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene CAS No. 161688-42-2

4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene

Cat. No. B2405304
M. Wt: 431.561
InChI Key: JTUYOXSZCAQROV-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” is a complex organic compound. It features a bromomethyl group and two tert-butyldimethylsilyl groups attached to a benzene ring . This compound is part of a class of chemicals known as organobromine compounds, which are used as standard reagents in synthetic organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” is characterized by a benzene ring substituted with a bromomethyl group and two tert-butyldimethylsilyl groups . The exact molecular weight and other structural details would require more specific information or research .


Chemical Reactions Analysis

The chemical reactions involving “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” would depend on the specific conditions and reagents used. As an organobromine compound, it could participate in various organic reactions, such as substitution or coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” would depend on its exact molecular structure. For instance, a related compound, 4-(tert-Butyldimethylsilyl)oxy benzaldehyde, has a boiling point of 224-226 °C and a density of 0.957 g/mL at 25 °C .

Scientific Research Applications

Application in Polymer Science

Summary of the Application

“4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” is used in the synthesis of block copolymers . Block copolymers are macromolecules composed of linear arrangements of chemically different polymeric chains (blocks). These self-assembled structures are the basis for applications ranging from thermoplastic elastomers to information storage, drug delivery, and photonic materials .

Methods of Application or Experimental Procedures

The compound is used as a linking agent in the synthesis of block copolymers via anionic polymerization . For example, PS-b-P2VP-b-PS triblock copolymers were synthesized by linking living PS-b-P2VP − Li + diblocks with 1,4-bis(bromomethyl)benzene .

Results or Outcomes Obtained

The use of “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” in the synthesis of block copolymers results in the formation of well-defined self-assembled structures. These structures have a wide range of applications, including thermoplastic elastomers, information storage, drug delivery, and photonic materials .

Application in Thiol Bromomethylation

Summary of the Application

This compound is used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks . Bromomethyl thiol derivatives have a potentially broader synthetic range, for example, for the generation of organometallics by metal–halogen exchange .

Methods of Application or Experimental Procedures

The bromomethylation of thiols is carried out using paraformaldehyde and HBr/AcOH . The bromomethyl thiol derivatives are prepared by condensation with bromochloro-methane in basic media, or with HCl and a formaldehyde source .

Results or Outcomes Obtained

The bromomethylation of thiols using this compound results in the generation of valuable synthetic intermediates . These bromomethyl thiol derivatives have been used as alkylating reagents and have superior electrophilicity .

Application in Synthesis of Biologically Active Compounds

Summary of the Application

“4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” is used in the synthesis of biologically active natural products like Indiacen A and Indiacen B .

Methods of Application or Experimental Procedures

The compound is synthesized from commercially available 4-bromo-1H-indole using simple reagents . It is a potential precursor to the mentioned biologically active natural products .

Results or Outcomes Obtained

The synthesis of the compound results in the formation of biologically active natural products like Indiacen A and Indiacen B . These compounds have potential applications in various biological and medicinal fields .

Application in Synthesis of π-Building Blocks in Emitters, Photosensitizers and Semiconductors

Summary of the Application

This compound is used in the synthesis of unsubstituted 4,4′-bibenzo[c]thiophene 4,4′-BBT and its silyl-substituted derivatives 1,1′-Si-4,4′-BBT and 1,1′,3,3′-Si-4,4′-BBT with one or two tert-butyldimethylsilyl groups on each thiophene ring . These are new π-building blocks in emitters, photosensitizers and semiconductors for organic optoelectronic devices .

Methods of Application or Experimental Procedures

The compound is synthesized from commercially available 4-bromo-1H-indole using simple reagents . It is a potential precursor to the mentioned π-building blocks .

Results or Outcomes Obtained

The synthesis of the compound results in the formation of π-building blocks in emitters, photosensitizers and semiconductors for organic optoelectronic devices . These compounds have potential applications in various optoelectronic fields .

Application in Synthesis of Polysubstituted Benzenes

Summary of the Application

“4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” can be used in the synthesis of polysubstituted benzenes . Polysubstituted benzenes are important in the field of synthetic organic chemistry and materials chemistry .

Methods of Application or Experimental Procedures

The compound can be synthesized from benzene . It can be used to introduce different substituents to the benzene ring .

Results or Outcomes Obtained

The use of “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” in the synthesis of polysubstituted benzenes results in the formation of valuable synthetic intermediates . These polysubstituted benzenes have been used in various applications in synthetic organic chemistry and materials chemistry .

Safety And Hazards

The safety and hazards associated with “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” would depend on its exact properties and how it is handled. For instance, a related compound, 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde, is considered hazardous and can cause serious eye damage .

Future Directions

The future directions for “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” could involve its use in the synthesis of biologically active natural products. For instance, a related compound, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, has been synthesized as a potential precursor to natural products like Indiacen A and Indiacen B .

properties

IUPAC Name

[4-(bromomethyl)-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35BrO2Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)13-17(16)22-24(9,10)19(4,5)6/h11-13H,14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUYOXSZCAQROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CBr)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35BrO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene

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